Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate
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Overview
Description
Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate is a complex organic compound with significant applications in various fields of chemistry and biology This compound is characterized by its unique structure, which includes a cyano group, an anilino group, and an oxo-butenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate typically involves the reaction of ethyl cyanoacetate with 3,5-dimethylaniline under specific conditions. One common method includes:
Condensation Reaction: Ethyl cyanoacetate is reacted with 3,5-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the anilino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation Products: Oxo derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate involves its interaction with specific molecular targets. The cyano group and the anilino group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate: shares similarities with other cyanoacetanilide derivatives and oxo-butenoate compounds.
3-cyano-4,6-dimethyl-2-pyridone: Another compound with a cyano group and similar reactivity.
2,6-dicyano-3,5-dimethylaniline: A related compound with multiple cyano groups.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and medicinal research.
Properties
IUPAC Name |
ethyl (E)-3-cyano-4-(3,5-dimethylanilino)-2-oxobut-3-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-4-20-15(19)14(18)12(8-16)9-17-13-6-10(2)5-11(3)7-13/h5-7,9,17H,4H2,1-3H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUHUNYEVQMLKR-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=CNC1=CC(=CC(=C1)C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C(=C/NC1=CC(=CC(=C1)C)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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